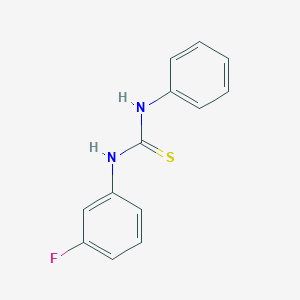
N-(3-fluorophenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-phenylthiourea, also known as FPTU, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. FPTU belongs to the class of thiourea derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. This compound has also been reported to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins such as Bcl-2. This compound has also been shown to induce cell cycle arrest at the G1 phase by inhibiting the activity of cyclin-dependent kinases (CDKs) and cyclins. In addition, this compound has been reported to inhibit angiogenesis by suppressing the production of vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-N'-phenylthiourea is its potential therapeutic applications in various diseases, including cancer and inflammation. This compound has been shown to exhibit good anti-proliferative activity against various cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluorophenyl)-N'-phenylthiourea. One potential direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety. Additionally, the development of novel drug delivery systems for this compound could overcome its low solubility and improve its bioavailability. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets for the treatment of cancer and inflammation.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-phenylthiourea involves the reaction of 3-fluoroaniline and phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution of the thiocyanate group by the amino group of the 3-fluoroaniline, resulting in the formation of this compound. The purity of the synthesized this compound can be confirmed by various analytical techniques such as melting point determination, TLC, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Recent studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of pancreatic cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2S/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVWQZHFWFIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)
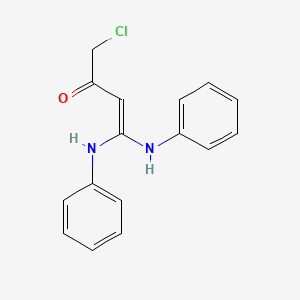
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)
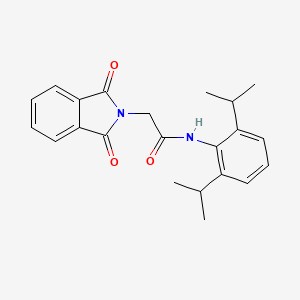
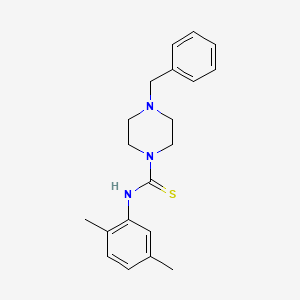
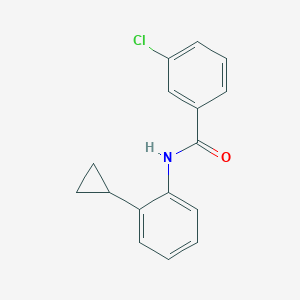
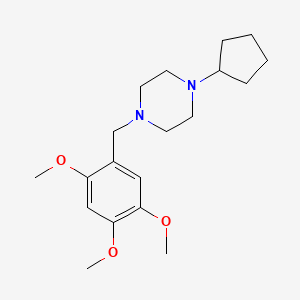
![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)
![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
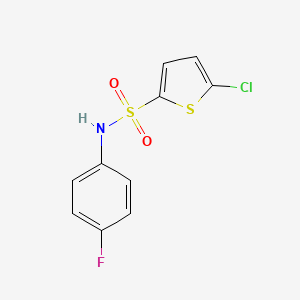
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)